molecular formula C17H25N3O3 B13864873 N-Hydroxy Vildagliptin

N-Hydroxy Vildagliptin

Cat. No.: B13864873
M. Wt: 319.4 g/mol
InChI Key: VKAOBUOMWUWYMO-HHUWHTLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy Vildagliptin is a derivative of Vildagliptin, which is an oral anti-hyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs. Vildagliptin is primarily used in the management of type 2 diabetes mellitus by inhibiting the inactivation of incretin hormones, thereby enhancing insulin secretion and suppressing glucagon release .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy Vildagliptin involves the introduction of a hydroxyl group to the Vildagliptin molecule. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy Vildagliptin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

N-Hydroxy Vildagliptin has several scientific research applications, including:

Mechanism of Action

N-Hydroxy Vildagliptin exerts its effects by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme, similar to Vildagliptin. This inhibition prevents the degradation of incretin hormones, glucagon-like peptide-1 (GLP-1), and glucose-dependent insulinotropic polypeptide (GIP). Elevated levels of these hormones enhance insulin secretion and suppress glucagon release, leading to improved glycemic control .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy Vildagliptin is unique due to the presence of the hydroxyl group, which may enhance its pharmacokinetic properties and efficacy compared to other DPP-4 inhibitors. This modification can potentially lead to better therapeutic outcomes and reduced side effects .

Properties

Molecular Formula

C17H25N3O3

Molecular Weight

319.4 g/mol

IUPAC Name

(2S)-1-[2-[hydroxy-[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carbonitrile

InChI

InChI=1S/C17H25N3O3/c18-9-14-2-1-3-19(14)15(21)10-20(23)16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,22-23H,1-8,10-11H2/t12-,13+,14-,16?,17?/m0/s1

InChI Key

VKAOBUOMWUWYMO-HHUWHTLVSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CN(C23C[C@H]4C[C@@H](C2)CC(C4)(C3)O)O)C#N

Canonical SMILES

C1CC(N(C1)C(=O)CN(C23CC4CC(C2)CC(C4)(C3)O)O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.